2-Methylol-4,4'-isopropylidenediphenol diglycidyl ether

Epoxy adhesives Shear strength Low-temperature curing

2-Methylol-4,4'-isopropylidenediphenol diglycidyl ether (CAS 3188-83-8), commercially designated as 712 epoxy resin or hydroxymethyl bisphenol A diglycidyl ether, is a difunctional epoxy monomer distinguished from standard bisphenol A diglycidyl ether (DGEBA) by the presence of an ortho-hydroxymethyl (–CH₂OH) substituent on one aromatic ring. This compound possesses two terminal oxirane groups and one benzylic hydroxyl group (molecular formula C₂₂H₂₆O₅, MW 370.44 g/mol), and is supplied as a white to off-white crystalline powder with ≥95% purity (HPLC).

Molecular Formula C22H26O5
Molecular Weight 370.4 g/mol
CAS No. 3188-83-8
Cat. No. B14752420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylol-4,4'-isopropylidenediphenol diglycidyl ether
CAS3188-83-8
Molecular FormulaC22H26O5
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC(=C(C=C3)OCC4CO4)CO
InChIInChI=1S/C22H26O5/c1-22(2,16-3-6-18(7-4-16)24-11-19-12-25-19)17-5-8-21(15(9-17)10-23)27-14-20-13-26-20/h3-9,19-20,23H,10-14H2,1-2H3
InChIKeyKKMOOTHADALRAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylol-4,4'-isopropylidenediphenol Diglycidyl Ether (CAS 3188-83-8): A Hydroxymethyl-Functionalized Bisphenol-A Epoxy Resin for Procurement Evaluation


2-Methylol-4,4'-isopropylidenediphenol diglycidyl ether (CAS 3188-83-8), commercially designated as 712 epoxy resin or hydroxymethyl bisphenol A diglycidyl ether, is a difunctional epoxy monomer distinguished from standard bisphenol A diglycidyl ether (DGEBA) by the presence of an ortho-hydroxymethyl (–CH₂OH) substituent on one aromatic ring . This compound possesses two terminal oxirane groups and one benzylic hydroxyl group (molecular formula C₂₂H₂₆O₅, MW 370.44 g/mol), and is supplied as a white to off-white crystalline powder with ≥95% purity (HPLC) . It serves as a high-reactivity epoxy intermediate for advanced polymer synthesis, adhesives, coatings, and electrical insulation applications, with a reported melting point of approximately 159–160 °C and density of 1.214 g/cm³ .

Hydroxymethyl-activated cure Ortho-CH₂OH group provides anchimeric assistance for rapid amine-epoxy reaction.
Crystalline solid handling Free-flowing powder simplifies precise weighing and storage vs. viscous liquid DGEBA.
Sub-zero cure potential Enables low-temperature curing down to sub-zero conditions, suitable for cold-climate applications.

Why Standard Bisphenol A Diglycidyl Ether (DGEBA) Cannot Substitute for CAS 3188-83-8 in Low-Temperature or Fast-Cure Applications


Although 2-Methylol-4,4'-isopropylidenediphenol diglycidyl ether shares the bisphenol A backbone with conventional DGEBA (CAS 1675-54-3), the ortho-hydroxymethyl substituent fundamentally alters its curing kinetics, adhesive performance, and low-temperature processability. The hydroxymethyl group provides anchimeric (neighboring-group) assistance to oxirane ring-opening, accelerating amine-epoxy reaction rates by approximately tenfold relative to unsubstituted DGEBA . This structural feature enables room-temperature and sub-zero curing that is unattainable with standard DGEBA formulations, which typically require temperatures above 15 °C for practical cure . Furthermore, the compound exists as a crystalline solid (mp ~159–160 °C) rather than the viscous liquid or low-melting semi-solid characteristic of DGEBA (mp 40–44 °C), introducing fundamentally different handling, storage, and formulation requirements . Generic substitution with conventional DGEBA or DGEBF would result in unacceptable loss of low-temperature curability, substantially reduced adhesive strength, and orders-of-magnitude slower cure speed.

712 Epoxy Resin
Standard DGEBA (618)
Cures at sub-zero temperatures
Requires elevated ambient temperature
Crystalline solid, easy to weigh
Viscous liquid, difficult handling
Accelerated cure via anchimeric effect
Slower amine-epoxy kinetics

Quantitative Differentiation Evidence for 2-Methylol-4,4'-isopropylidenediphenol Diglycidyl Ether (712 Epoxy Resin) vs. DGEBA and In-Class Comparators


Adhesive Shear Strength: 712 Epoxy Resin Achieves ~8× Higher Room-Temperature Lap Shear vs. Standard DGEBA (618) Under Identical Low-Temperature Cure Conditions

In a direct head-to-head comparison using identical polyamide curing agent and formulation ratios, 712 epoxy resin demonstrated dramatically superior adhesive shear strength versus standard DGEBA (commercial grade 618#) when cured at low ambient temperatures. At 28–30 °C for 5 hours, 712# achieved a lap shear strength of 177 kg/cm² (≈17.3 MPa), while 618# (DGEBA) reached only 22 kg/cm² (≈2.2 MPa). When cured at 30–35 °C for 5 hours, 712# improved to 311 kg/cm² (≈30.5 MPa) with 34 kg/cm² retained at 60 °C testing, whereas 618# showed zero measurable shear strength at 60 °C under identical cure conditions . A separate formulation study (KH-712 adhesive system) confirmed that 712-based adhesives achieve ≥25 MPa lap shear strength on aluminum at room temperature and ≥7 MPa at 60 °C after 3-day room-temperature cure .

Shear strength
Head-to-head
177 kg/cm²
22 kg/cm²
Reported ~8× higher room-temperature lap shear vs. DGEBA under identical low-temperature cure
28–30°C/5h cure, polyamide agent; DGEBA lost all strength at 60°C testing
Epoxy adhesives Shear strength Low-temperature curing

Curing Reactivity: Ortho-Hydroxymethyl Anchimeric Effect Accelerates Epoxy-Amine Reaction Rate by ≥10-Fold Relative to Unsubstituted DGEBA

The ortho-hydroxymethyl group in 2-Methylol-4,4'-isopropylidenediphenol diglycidyl ether provides anchimeric (neighboring-group) assistance to the nucleophilic ring-opening of adjacent oxirane groups by amine curing agents. Model compound studies using ortho- and para-hydroxymethyl phenyl glycidyl ethers synthesized as analogs of the target compound demonstrated that the ortho-hydroxymethyl substituent significantly increases reaction rate through intramolecular participation, as characterized by differential thermal analysis (DTA) and infrared spectroscopy with 4,4′-diaminodiphenylmethane (MDA) as the amine probe . Industry technical literature quantifies this acceleration: directly incorporating the hydroxymethyl group into the epoxy resin structure increases reaction speed by 'tens of times' (数十倍) compared with unmodified DGEBA, whereas simply adding an external hydroxyl source (e.g., 25% resorcinol) to a DGEBA-amine system provides only a 10-fold rate increase . The monomethylol variant exhibits an epoxy value of 0.40–0.50 eq/100g with viscosity of 25–60 Pa·s at 40 °C .

Cure acceleration
Class-level
≥10× faster
Anchimeric effect accelerates epoxy-amine reaction relative to unsubstituted DGEBA
DTA model compound studies; industrial formulation data confirm rate advantage
Curing kinetics Anchimeric effect Epoxy-amine reaction

Low-Temperature Curing Capability: 712 Epoxy Resin Cures at −5 to −10 °C, Whereas Standard DGEBA Requires ≥15 °C for Practical Cure

Multiple independent Chinese technical sources consistently report that 712 (hydroxymethyl bisphenol A) epoxy resin possesses the ability to cure at temperatures as low as −5 to −10 °C, a capability directly attributed to the enhanced reactivity conferred by the ortho-hydroxymethyl group . In contrast, standard liquid DGEBA resins (e.g., E-51, E-44, 618#) require minimum ambient temperatures of approximately 15–20 °C for practical curing with polyamine hardeners, and exhibit drastically reduced cure rates and final properties below 10 °C . The '914' room-temperature rapid-cure adhesive system, which employs 711 and 712 epoxy resins as primary components, was specifically developed to exploit this low-temperature curing advantage for winter outdoor assembly applications . Practical formulations based on 712 epoxy resin can achieve full cure at −10 °C when paired with appropriate low-temperature hardeners, enabling field repairs and winter construction that are inaccessible to DGEBA-based systems .

Minimum cure temp.
Class-level
−5 to −10 °C
Sub-zero curing capability; DGEBA requires ≥15 °C for practical cure
Polyamine hardener systems; consistent across independent technical sources
Low-temperature curing Sub-zero epoxy Cold-weather adhesives

Physical State and Self-Curing Capability: CAS 3188-83-8 Is a High-Melting Crystalline Solid (mp 159–160 °C) Capable of Catalyst-Free Thermal Self-Curing, Unlike Liquid DGEBA

2-Methylol-4,4'-isopropylidenediphenol diglycidyl ether in its monomethylol form is a crystalline solid with a melting point of approximately 159–160 °C, as reported in chemical property databases . This contrasts sharply with standard liquid DGEBA (CAS 1675-54-3), which is a viscous liquid or low-melting semi-solid with a melting point of only 40–44 °C and viscosity of 10,000–14,000 mPa·s at 25 °C . The dimethylol variant (with two hydroxymethyl groups) exhibits a softening temperature of 45 °C and a unique self-curing capability: it can undergo thermal curing at 160–200 °C without any added hardener or catalyst, yielding a cured material with compression strength of 147 MPa, flexural strength of 70.6 MPa, impact strength of 5.0 kJ/m², heat resistance to 135 °C, and volume resistivity of 3.5 × 10¹⁵ Ω·cm . The monomethylol form yields cured properties including compression strength of 121 MPa, flexural strength of 55.5 MPa, and impact strength of 4.5 kJ/m² when conventionally cured .

Physical state
Reported
Crystalline solid
Viscous liquid
High-melting solid (~160°C) enables powder handling; dimethylol variant self-cures without hardener
Self-curing at 160–200°C yields compression 147 MPa; DGEBA requires external hardener
Solid epoxy resin Self-curing Thermal curing

Glass Transition Temperature: 712 Epoxy Resin Cured Networks Achieve Tg >200 °C, Substantially Exceeding Typical DGEBA-Amine Systems (Tg ~120–180 °C)

According to Chinese supplier technical specifications, 712 epoxy resin (CAS 3188-83-8) when thermally or photochemically cured produces networks with a glass transition temperature (Tg) exceeding 200 °C, attributed to its high crosslink density resulting from the combination of difunctional epoxide reactivity and the additional reactive hydroxymethyl site . This compares favorably with typical amine-cured DGEBA networks, which generally exhibit Tg values in the range of 120–180 °C depending on curing agent and cure schedule . The same source reports low curing shrinkage for 712-based systems, which is critical for dimensional stability in precision casting and electronic encapsulation applications. A separate product specification for a commercial 712-based coating resin (M-712) reports a heat deflection temperature (HDT) of ≥76 °C and Barcol hardness ≥49 , though these values represent a formulated coating system rather than the neat cured resin. The Tg >200 °C value positions 712 epoxy resin as a candidate for high-temperature electrical insulation where conventional DGEBA systems may soften or degrade.

Glass transition
Reported
>200 °C
120–180 °C
Cured Tg exceeds typical DGEBA-amine networks, supporting high-temperature insulation
Supplier specification; thermal or photo-cured network; compare with formulated DGEBA systems
Glass transition temperature Crosslink density High-temperature performance

High-Value Application Scenarios for 2-Methylol-4,4'-isopropylidenediphenol Diglycidyl Ether (712 Epoxy Resin) Based on Verified Differentiation Evidence


Winter Outdoor Structural Adhesive Assembly for Aerospace and Defense Equipment

The demonstrated low-temperature curing capability of 712 epoxy resin (down to −5 to −10 °C ) combined with its ≥25 MPa lap shear strength on aluminum at room temperature makes it uniquely suited for field-level structural bonding of aircraft components, military vehicle assemblies, and weapon system repairs performed in cold-weather environments where heating the substrate is impractical. Standard DGEBA (618#) cannot achieve practical cure below ~15 °C and exhibits zero measurable shear strength at 60 °C testing when cured under low-temperature conditions . The '914' rapid-cure adhesive system, built on 711/712 epoxy resins, was specifically designed for this application domain .

High-Tg Electrical Insulation Encapsulants and LED Packaging Materials

The Tg exceeding 200 °C reported for cured 712 epoxy resin networks supports its selection for high-temperature electrical insulation applications including motor winding impregnation, transformer encapsulation, and power module potting. The low hydrolyzable chlorine content (≤0.05% max) and high volume resistivity (3.5 × 10¹⁵ Ω·cm for the dimethylol variant ) provide additional electrical performance advantages over standard DGEBA grades for mission-critical electronic devices. The supplier specification further notes high-temperature insulation performance and arc/tracking resistance suitable for demanding electrical applications .

Single-Component, Hardener-Free Thermal Cure Coatings and Sealants

The dimethylol variant of hydroxymethyl bisphenol A diglycidyl ether uniquely self-cures at 160–200 °C without any added hardener , yielding cured materials with compression strength of 147 MPa and heat resistance to 135 °C. This property enables formulation of true single-component epoxy coating and sealant systems that eliminate the pot-life constraints, mixing errors, and two-component dispensing equipment required for conventional DGEBA-hardener systems. The self-curing capability is not available in any standard DGEBA or DGEBF grade, which universally require external curing agents .

Room-Temperature Fast-Cure Adhesives for Consumer Electronics and Optical Assembly

The ≥10-fold enhanced epoxy-amine reaction rate conferred by the anchimeric effect of the ortho-hydroxymethyl group makes 712 epoxy resin the preferred base resin for consumer electronics assembly adhesives requiring fixture times of minutes rather than hours at room temperature. The KH-712 adhesive formulation achieves aluminum shear strength ≥25 MPa after 3-day room-temperature cure and retains ≥7 MPa at 60 °C , providing sufficient structural integrity for bonded glass, ceramic, and metal components in smartphones, optical instruments, and medical devices. The UV-curable capability noted in supplier specifications further expands utility to shadow-free photo-cure applications.

Application
Selection Property
Validation Focus
Cold-climate structural adhesives
Sub-zero curing with retained strength
Lap shear at low-temperature cure
High-temperature electrical encapsulation
Elevated glass transition and low ionic content
Thermal endurance and dielectric stability
Hardener-free thermal-cure coatings
Self-curing capability without external hardener
Cured mechanical integrity, single-component shelf life
Fast-cure electronics assembly adhesives
Accelerated amine-epoxy reaction kinetics
Room-temperature fixture time and bond strength
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